

Basic characterization of novel (4-Bromo-3-methylphenyl)thiourea analogs

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Compound of Interest		
Compound Name:	(4-Bromo-3-methylphenyl)thiourea	
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An In-depth Technical Guide on the Basic Characterization of Novel **(4-Bromo-3-methylphenyl)thiourea** Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological evaluation of novel **(4-Bromo-3-methylphenyl)thiourea** analogs. Thiourea derivatives are a versatile class of compounds recognized for their wide range of biological activities, including anticancer, antibacterial, antifungal, antiviral, and enzyme inhibition properties.[1][2] The unique structural features of the (4-Bromo-3-methylphenyl) moiety offer a scaffold for developing new therapeutic agents with potentially enhanced efficacy and selectivity.

Synthesis

The synthesis of novel N,N'-disubstituted **(4-Bromo-3-methylphenyl)thiourea** analogs can be efficiently achieved through a two-step process. The general strategy involves the reaction of a substituted benzoyl chloride with a thiocyanate salt to form an in-situ benzoyl isothiocyanate intermediate. This reactive intermediate is then treated with the key amine, 4-bromo-3-methylaniline, to yield the final thiourea product.

Experimental Protocol: General Synthesis

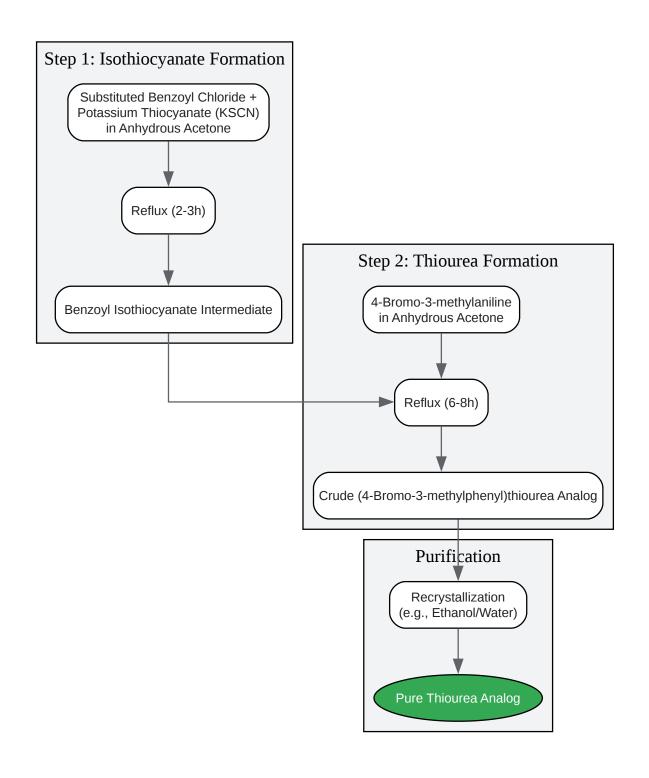


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A solution of a substituted benzoyl chloride (1.0 eq.) in anhydrous acetone is added dropwise to a suspension of potassium thiocyanate (KSCN) (1.1 eq.) in anhydrous acetone. The reaction mixture is refluxed for 2-3 hours to facilitate the formation of the corresponding benzoyl isothiocyanate. The progress of this step can be monitored by thin-layer chromatography (TLC). Once the formation of the intermediate is complete, a solution of 4-bromo-3-methylaniline (1.0 eq.) in anhydrous acetone is added to the reaction mixture. The resulting solution is then refluxed for an additional 6-8 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure (4-Bromo-3-methylphenyl)thiourea analog.





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Caption: General workflow for the synthesis of (4-Bromo-3-methylphenyl)thiourea analogs.

Physicochemical and Spectral Characterization



The synthesized analogs are characterized by various analytical and spectroscopic techniques to confirm their structure and purity. The data obtained from these methods are crucial for establishing the identity of the novel compounds.

Experimental Protocols

- Melting Point (M.p.): Determined using a digital melting point apparatus and are uncorrected.
- Fourier Transform Infrared (FTIR) Spectroscopy: Spectra are recorded on an FTIR spectrometer using KBr pellets in the range of 4000-400 cm⁻¹.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer in deuterated solvents like DMSO-d₆ or CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry (MS): Electron Spray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the synthesized compounds.

Data Presentation: Representative Spectral Data

The following table summarizes the expected spectral data for a hypothetical series of N-Aroyl-N'-(4-bromo-3-methylphenyl)thiourea analogs.



Compoun d ID	R-Group (on Aroyl Moiety)	Molecular Formula	M.p. (°C)	FTIR (cm ⁻¹) ν(N-H), ν(C=O), ν(C=S)	¹ H NMR (δ, ppm) Key Signals	ESI-MS [M+H]+
BMT-1	Н	C15H13BrN 2OS	165-167	3250, 1670, 1260	12.3 (s, 1H, NH), 11.5 (s, 1H, NH), 7.4-8.0 (m, Ar-H), 2.4 (s, 3H, CH ₃)	350.0
BMT-2	4-OCH₃	C16H15BrN 2O2S	171-173	3245, 1665, 1255	12.1 (s, 1H, NH), 11.3 (s, 1H, NH), 6.9-7.9 (m, Ar-H), 3.8 (s, 3H, OCH ₃), 2.4 (s, 3H, CH ₃)	380.0
вмт-з	4-Cl	C15H12BrCl N2OS	180-182	3255, 1675, 1265	12.4 (s, 1H, NH), 11.6 (s, 1H, NH), 7.5-8.1 (m, Ar-H), 2.4 (s, 3H, CH ₃)	383.9
BMT-4	4-NO2	C15H12BrN 3O3S	192-194	3260, 1680, 1270	12.7 (s, 1H, NH), 11.8 (s, 1H, NH),	395.0



7.6-8.4 (m, Ar-H), 2.4 (s, 3H, CH₃)

Note: The data presented in this table is hypothetical and serves as a representative example for this class of compounds based on published data for similar structures.[3][4]

Biological Evaluation

Thiourea derivatives are known to exhibit a wide spectrum of biological activities.[2][5] Analogs of the **(4-Bromo-3-methylphenyl)thiourea** scaffold are promising candidates for screening against various biological targets, including bacteria, cancer cell lines, and clinically relevant enzymes.

Antibacterial Activity

The antibacterial potential of the synthesized analogs can be evaluated against a panel of Gram-positive and Gram-negative bacteria.

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method. Bacterial strains are cultured in Mueller-Hinton broth. The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in 96-well microtiter plates to achieve a range of concentrations. A standardized bacterial suspension is added to each well. The plates are incubated at 37°C for 24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Ciprofloxacin can be used as a standard reference drug.[6][7]

Anticancer Activity

The cytotoxic potential of the analogs can be assessed against various human cancer cell lines.

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity. Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the synthesized compounds and incubated for another 48 hours.



Subsequently, MTT solution is added to each well, and the plates are incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[7][8]

Data Presentation: Representative Biological Activity

The following table presents hypothetical IC₅₀ and MIC values for the representative series of analogs, illustrating potential structure-activity relationships (SAR).

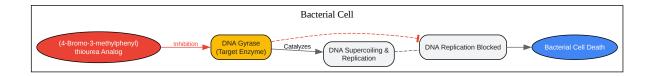
Compound ID	R-Group	Anticancer IC₅₀ (μM) on MCF-7	Antibacterial MIC (µg/mL) on S. aureus	Enzyme Inhibition IC50 (μΜ) on DNA Gyrase
BMT-1	Н	15.5	32	12.8
BMT-2	4-OCH₃	25.1	64	20.5
BMT-3	4-Cl	8.2	16	7.5
BMT-4	4-NO ₂	5.9	8	4.1

Note: This data is hypothetical and for illustrative purposes. The trend suggests that electron-withdrawing groups (e.g., -Cl, -NO₂) may enhance biological activity.[8]

Proposed Mechanism of Action: DNA Gyrase Inhibition

Compounds structurally related to the (4-Bromo-3-methylphenyl) core have been identified as potential inhibitors of bacterial DNA gyrase.[6] This enzyme is essential for bacterial DNA replication, transcription, and repair, making it an attractive target for novel antibacterial agents. Inhibition of DNA gyrase leads to the disruption of DNA supercoiling, ultimately resulting in bacterial cell death.





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